molecular formula C5H9F3O2 B14882415 1-(2,2,2-Trifluoroethoxy)-2-methoxyethane

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane

Cat. No.: B14882415
M. Wt: 158.12 g/mol
InChI Key: QJATYOOHKWMKNP-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane is an organic compound characterized by the presence of trifluoroethoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethoxy)-2-methoxyethane typically involves the reaction of 2,2,2-trifluoroethanol with methoxyethane under specific conditions. One common method includes the use of a base and a copper-containing catalyst to facilitate the reaction . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-2-methoxyethane involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-Trifluoroethoxy)-2-methoxyethane is unique due to the presence of both trifluoroethoxy and methoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

1,1,1-trifluoro-2-(2-methoxyethoxy)ethane

InChI

InChI=1S/C5H9F3O2/c1-9-2-3-10-4-5(6,7)8/h2-4H2,1H3

InChI Key

QJATYOOHKWMKNP-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(F)(F)F

Origin of Product

United States

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